molecular formula C13H12N2O6S B12663981 p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate CAS No. 94232-04-9

p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate

Cat. No.: B12663981
CAS No.: 94232-04-9
M. Wt: 324.31 g/mol
InChI Key: MKBHZWMFTFVMOV-UHFFFAOYSA-N
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Description

p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate: is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.30918 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group, an amino group, and a methoxybenzenesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate typically involves the nitration of phenyl 3-amino-4-methoxybenzenesulphonate. This process requires careful control of reaction conditions, including temperature, pH, and the use of specific nitrating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitro, amino, and sulfonate derivatives, which have distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino and methoxybenzenesulphonate groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • p-Nitrophenyl 3-amino-4-methylbenzenesulphonate
  • p-Nitrophenyl 3-amino-4-ethoxybenzenesulphonate
  • p-Nitrophenyl 3-amino-4-chlorobenzenesulphonate

Comparison: Compared to these similar compounds, p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

94232-04-9

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

(4-nitrophenyl) 3-amino-4-methoxybenzenesulfonate

InChI

InChI=1S/C13H12N2O6S/c1-20-13-7-6-11(8-12(13)14)22(18,19)21-10-4-2-9(3-5-10)15(16)17/h2-8H,14H2,1H3

InChI Key

MKBHZWMFTFVMOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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